![molecular formula C20H28N4O B2705284 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide CAS No. 2249236-20-0](/img/structure/B2705284.png)
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide, also known as PAPP, is a small molecule inhibitor of pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that cleaves insulin-like growth factor-binding protein (IGFBP)-4 and -5, thereby releasing insulin-like growth factor (IGF)-I and -II, which promote cell growth and differentiation. PAPP-A is overexpressed in various cancers, and its inhibition has been shown to reduce tumor growth and metastasis.
Wirkmechanismus
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibits the proteolytic activity of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide-A by binding to its catalytic domain. This prevents the cleavage of IGFBP-4 and -5, thereby reducing the availability of free IGFs. Reduced IGF signaling leads to decreased cell proliferation, migration, and invasion, as well as increased apoptosis.
Biochemical and Physiological Effects:
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition has been shown to reduce the levels of free IGFs in serum and tissue samples from cancer patients, indicating that 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide-A is a major source of IGFs in these contexts. 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition also reduces the expression of genes involved in cell proliferation, migration, and invasion, as well as angiogenesis and immune evasion. These effects are accompanied by increased apoptosis and decreased tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition as a therapeutic strategy is its specificity for 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide-A, which minimizes off-target effects. However, 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition may also have limitations, such as the potential for resistance development and the need for combination therapy with other agents to overcome this issue.
Zukünftige Richtungen
Future research on 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide should focus on the following areas:
1. Development of more potent and selective 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibitors
2. Identification of biomarkers for patient selection and monitoring of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition therapy
3. Investigation of the role of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide-A in other diseases, such as cardiovascular disease and osteoporosis
4. Evaluation of the safety and efficacy of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition in clinical trials.
Synthesemethoden
The synthesis of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide involves the reaction of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid with propargylamine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form the corresponding amide. The resulting amide is then treated with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide, which is subsequently reduced with sodium borohydride (NaBH4) to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition reduces the proliferation, migration, and invasion of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In vivo studies have demonstrated that 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition reduces tumor growth and metastasis in mouse models of breast and pancreatic cancer. Furthermore, 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
Eigenschaften
IUPAC Name |
1-prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-2-11-23-12-5-18(6-13-23)20(25)22-19-7-14-24(15-8-19)16-17-3-9-21-10-4-17/h1,3-4,9-10,18-19H,5-8,11-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNSJOGBPHPGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.